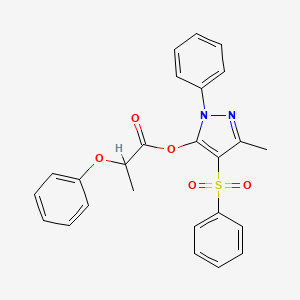

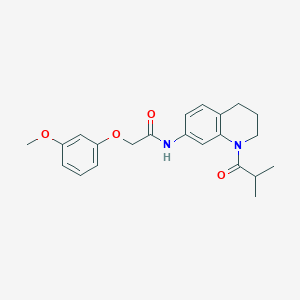

![molecular formula C28H24FN5O2 B2374501 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922048-02-0](/img/structure/B2374501.png)

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

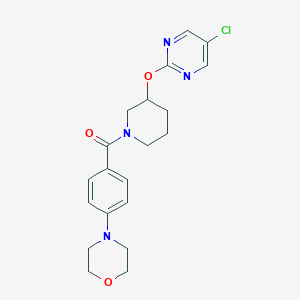

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Pyrazolines and their derivatives have garnered attention due to their antitumor properties. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers have explored their potential as novel chemotherapeutic agents, particularly in the treatment of various cancers .

Antioxidant Properties

Oxidative stress plays a crucial role in various diseases. Compounds like pyrazolines can act as antioxidants, scavenging free radicals and reactive oxygen species (ROS). By reducing oxidative damage, they may contribute to overall cellular health and protect against conditions associated with excess ROS .

Anti-Inflammatory Effects

Pyrazoline derivatives have demonstrated anti-inflammatory activity. They modulate inflammatory pathways, potentially alleviating symptoms in conditions such as arthritis, inflammatory bowel disease, and autoimmune disorders. Researchers continue to investigate their mechanisms of action and therapeutic potential .

Antiparasitic Activity

Certain pyrazolines exhibit antiparasitic effects. These compounds may interfere with the life cycle of parasites, making them promising candidates for the development of new antiparasitic drugs. Investigations have focused on their efficacy against protozoan and helminthic infections .

Neuroprotective Properties

In recent research, the newly synthesized pyrazoline derivative B4 was studied for its neurotoxic potential. It was found to affect acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE is essential for normal nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. B4’s impact on AchE and its potential neuroprotective effects warrant further exploration .

Collagen Synthesis Inhibition

Collagen deposition plays a crucial role in fibrotic diseases. While not directly related to the compound , other pyrazoline derivatives have been investigated for their ability to inhibit collagen synthesis. For instance, compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) have shown promise in reducing collagen production in liver fibrosis models .

Wirkmechanismus

Target of Action

The primary target of this compound is the Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes in the nervous system.

Mode of Action

The compound interacts with its target, nNOS, by binding to the heme domain of the enzyme This interaction likely inhibits the enzyme’s activity, preventing it from producing nitric oxide

Pharmacokinetics

Some related compounds have been found to exhibit good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability . These compounds also exhibited minimal off-target binding to 50 central nervous system receptors , which could suggest a favorable safety profile

Eigenschaften

IUPAC Name |

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN5O2/c29-23-13-7-8-20(16-23)18-33-19-31-26-24(28(33)36)17-32-34(26)15-14-30-27(35)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,16-17,19,25H,14-15,18H2,(H,30,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFWRWGSTIUOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

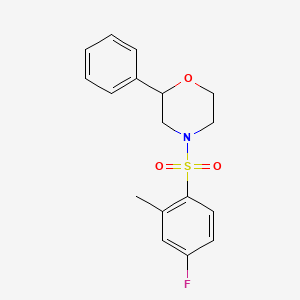

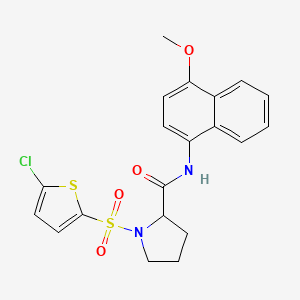

![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

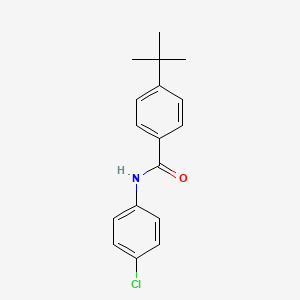

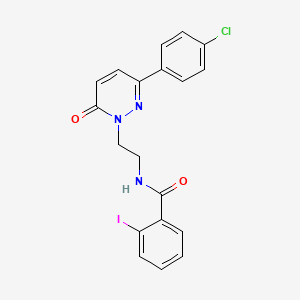

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)

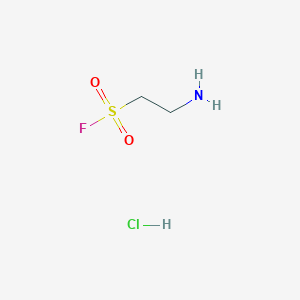

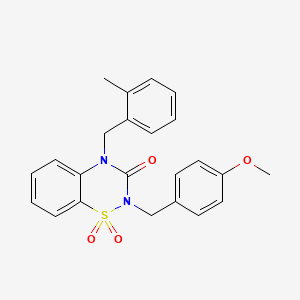

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)

![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)